molecular formula C9H10BrFS B1340113 Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- CAS No. 104605-77-8

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-

Cat. No.: B1340113
CAS No.: 104605-77-8
M. Wt: 249.15 g/mol
InChI Key: NAUSNKLJVMWYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is a fluorinated aromatic derivative featuring a thioether linkage (-S-) at position 1 of the benzene ring, connected to a 3-bromopropyl chain, and a fluorine substituent at position 3. Its molecular formula is C₉H₁₀BrFS, with an average molecular mass of ~249.15 g/mol.

Properties

IUPAC Name

1-(3-bromopropylsulfanyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUSNKLJVMWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561854
Record name 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104605-77-8
Record name 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- typically involves the introduction of the 3-bromopropylthio group and the fluorine atom onto the benzene ring. One common method is through a multi-step process starting with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate can then undergo a nucleophilic substitution reaction with a thiol compound to introduce the thio group. Finally, the fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • IUPAC Name : 1-[(3-bromopropyl)thio]-4-fluorobenzene
  • Molecular Formula : C9H8BrF
  • CAS Number : 90562-10-0

Synthetic Applications

Organic Synthesis :
Benzene derivatives are crucial in organic chemistry for synthesizing more complex molecules. The presence of the bromopropyl and thio groups enhances the reactivity of the benzene ring, allowing for various substitution reactions.

Table 1: Synthetic Pathways Using Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-

Reaction TypeConditionsYield
Nucleophilic SubstitutionTHF, room temperature66%
Electrophilic Aromatic SubstitutionVaries (typically requires Lewis acids)High

Medicinal Chemistry

Pharmaceutical Development :
The compound's unique structure allows it to serve as a lead compound in drug discovery. Its bromine and fluorine substituents may impart specific biological activities, making it a candidate for developing new therapeutics.

Case Study: Anticancer Activity
Research has indicated that compounds similar to Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- exhibit anticancer properties. For instance, studies have shown that halogenated benzene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science

Polymer Chemistry :
The compound can be utilized in creating polymeric materials with enhanced properties. The thioether group can improve the thermal stability and mechanical strength of polymers.

Table 2: Properties of Polymers Derived from Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceGood

Environmental Applications

Pollutant Degradation :
Research indicates that compounds like Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- may be effective in degrading environmental pollutants. The bromine atom can facilitate reactions that break down harmful substances in contaminated environments.

Mechanism of Action

The mechanism of action of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- involves its interaction with molecular targets through its functional groups. The bromopropylthio group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs, focusing on substituent type, chain length, and halogenation:

Compound Name Molecular Formula Substituents (Position) Key Features CAS Number Reference
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- C₉H₁₀BrFS -S-(CH₂)₃Br (1), -F (4) Thioether, bromopropyl chain Not listed -
Benzene, 1-(ethylthio)-4-fluoro- C₈H₉FS -S-CH₂CH₃ (1), -F (4) Shorter thioether chain 2924-75-6
4-Fluorobenzyl bromide C₇H₆BrF -CH₂Br (1), -F (4) Benzyl bromide, no sulfur 115052-71-6
Benzene, 1-(bromomethyl)-4-fluoro- C₇H₆BrF -CH₂Br (1), -F (4) Bromomethyl substituent 459-46-1
Benzene, 1-fluoro-4-methyl C₇H₇F -CH₃ (1), -F (4) Methyl group, no halogenated chain 352-32-9

Key Observations :

  • Chain Length and Reactivity: The 3-bromopropyl chain in the target compound offers greater flexibility and reactivity compared to shorter chains (e.g., ethylthio in ).
  • Sulfur vs. Carbon Linkages : Thioether analogs (e.g., ) exhibit distinct electronic and steric effects compared to carbon-linked derivatives (e.g., 4-fluorobenzyl bromide ), influencing their oxidation stability and biological interactions.

Physicochemical Properties

Compound Name Boiling Point (°C) Molecular Weight (g/mol) Solubility Trends
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- Not reported ~249.15 Likely lipophilic due to bromine and alkyl chain
Benzene, 1-(ethylthio)-4-fluoro- Not reported 156.22 Moderate polarity from thioether
4-Fluorobenzyl bromide 358.2 (0.02 bar) 189.02 Hydrophobic; soluble in organic solvents
Benzene, 1-fluoro-4-methyl ~155 110.13 Low polarity, volatile

Key Observations :

  • Boiling Points : Brominated derivatives (e.g., 4-fluorobenzyl bromide ) exhibit higher boiling points due to increased molecular weight and halogen-induced polarizability.
  • Solubility: The target compound’s bromopropyl chain enhances lipophilicity, favoring solubility in nonpolar solvents, whereas methyl or ethyl substituents () reduce hydrophobicity.

Biological Activity

Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is a synthetic organic compound with potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzene ring substituted with a bromopropylthio group and a fluorine atom. Its structural formula can be represented as follows:

C9H10BrFS\text{C}_9\text{H}_{10}\text{BrF}\text{S}

Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- exhibit significant antimicrobial activity. For instance, derivatives containing thioether groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Thioether DerivativeAntibacterial50 μg/mL
Benzothiazole DerivativeAntifungal100 μg/mL

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, derivatives of benzothiazole have been shown to inhibit tumor growth by interfering with cellular signaling pathways . The cytotoxic effects were evaluated using assays that measure cell viability and apoptosis markers.

The proposed mechanism of action for Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Membrane Disruption : Similar compounds have been shown to increase membrane permeability in bacteria, leading to cell lysis .

Study on Antibacterial Activity

A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar structures to Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- exhibited potent antibacterial properties. The study utilized various concentrations to determine the MIC against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly impacted antibacterial efficacy .

Research on Antitumor Effects

Another research focused on the antitumor effects of thioether-substituted benzene derivatives. The findings revealed that these compounds could effectively induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the potential for developing new anticancer agents based on this chemical scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.